molecular formula C14H19N3O B12087283 2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

Cat. No.: B12087283
M. Wt: 245.32 g/mol
InChI Key: ICQSDLCEVRMBMD-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining an indole core with a tetrahydrofuran moiety. Let’s break it down:

  • Indole: : The indole ring system is a common motif found in various natural products, pharmaceuticals, and functional materials. It consists of a benzene ring fused to a pyrrole ring, resulting in a five-membered ring with a nitrogen atom. Indoles exhibit diverse biological activities.

  • Tetrahydrofuran (THF): : THF is a saturated cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It’s widely used as a solvent and reagent in organic synthesis.

Preparation Methods

Synthesis Routes:

The synthesis of this compound involves several steps. One possible route includes the following:

  • Construction of the Indole Core

    • Start with a suitable indole precursor (e.g., 2-aminobenzaldehyde).
    • Introduce the tetrahydrofuran ring by reacting the indole precursor with a tetrahydrofuran derivative (e.g., tetrahydrofuran-2-carbaldehyde) under appropriate conditions.
  • Cyano Group Addition

    • Introduce the cyano group (CN) at a suitable position (e.g., C3 or C7) using a cyanation reaction.

Industrial Production:

The industrial-scale synthesis typically involves optimized conditions to achieve high yields and purity. Detailed industrial methods may be proprietary.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the cyano group can yield the corresponding amine.

    Substitution: Substitution reactions can occur at the indole nitrogen or other positions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antiviral, anticancer, or anti-inflammatory properties.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile

InChI

InChI=1S/C14H19N3O/c15-8-12-11-5-1-2-6-13(11)17(14(12)16)9-10-4-3-7-18-10/h10H,1-7,9,16H2

InChI Key

ICQSDLCEVRMBMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N2CC3CCCO3)N)C#N

Origin of Product

United States

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